3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy-
Description
3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- is a quinoline derivative characterized by a cyano group at position 3, an ethyl substituent at position 6, and a hydroxyl group at position 2. Quinolinecarbonitriles are widely studied for their pharmacological activities, particularly as kinase inhibitors (e.g., Src, Abl) and antiproliferative agents . Substituents on the quinoline core significantly influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
6-ethyl-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-8-3-4-11-10(5-8)12(15)9(6-13)7-14-11/h3-5,7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOFSTXOIAPMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640847 | |
| Record name | 6-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-22-5 | |
| Record name | 6-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens or alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis, and biological activities of 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- with key analogs:
Key Research Findings
Structural-Activity Relationships (SAR)
- Position 4: Hydroxyl or anilino groups (e.g., bosutinib) improve solubility and hydrogen-bonding interactions with kinase targets .
- Position 6 : Ethyl or methoxy substituents balance lipophilicity and metabolic stability. Methoxy groups in bosutinib prolong half-life (22.5h) .
- Position 7 : Bulky groups (e.g., piperazinylpropoxy in bosutinib) enhance target selectivity but reduce oral bioavailability without formulation aids .
Pharmacokinetic Considerations
Biological Activity
3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C11H10N2O
- Molecular Weight : 198.21 g/mol
- Structure : The compound features a quinoline ring with an ethyl group and a hydroxyl group at specific positions, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- typically involves the reaction of appropriate precursors under specific conditions. Common methods include:
- Refluxing quinoline derivatives with carbonitriles .
- Utilizing bases like potassium carbonate to facilitate substitution reactions .
- Purification through recrystallization or chromatography to obtain high-purity compounds.
Antimicrobial Activity
Research has indicated that 3-Quinolinecarbonitrile derivatives exhibit antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against:
- Bacteria : Including strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Such as Candida albicans.
The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- Case Study : A series of quinoline derivatives, including 3-Quinolinecarbonitrile, were tested against human tumor cell lines (HepG2, PC3, HCT116, A549). The results indicated significant cytotoxic effects, with IC50 values suggesting potent activity against these cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| PC3 | 20 |
| HCT116 | 18 |
| A549 | 22 |
The compound's mechanism in cancer inhibition may involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.
The biological activity of 3-Quinolinecarbonitrile is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- DNA Interaction : It may intercalate into DNA strands, affecting replication and transcription processes.
- Receptor Modulation : The compound can bind to specific receptors, influencing signal transduction pathways that regulate cell growth and survival.
Comparative Analysis
When compared to other quinoline derivatives, 3-Quinolinecarbonitrile demonstrates unique biological profiles due to its specific substituents:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-Quinolinecarbonitrile | Moderate | High |
| 4-Chloroquinoline | Low | Moderate |
| 6-Ethylquinoline | Moderate | Low |
This comparative analysis highlights the potential advantages of using 3-Quinolinecarbonitrile in therapeutic applications over its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
